molecular formula C9H18N2 B13187396 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole

2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B13187396
M. Wt: 154.25 g/mol
InChI Key: FYZZPSKBMZDJPF-UHFFFAOYSA-N
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Description

2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole ( 2060026-45-9) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a fused bicyclic pyrrolopyrrole structure, a scaffold recognized for its three-dimensionality and potential as a key intermediate in the synthesis of biologically active molecules . The molecular formula is C9H18N2, and it has a molecular weight of 154.25 . Researchers utilize this and related octahydropyrrolo[3,4-c]pyrrole derivatives as critical synthons in the development of novel therapeutic agents, as these structures are frequently explored as core components in compounds targeting various biological pathways . Specifically, such derivatives have been investigated as orexin receptor antagonists, which are relevant for treating sleep disorders and other neurological conditions , and as autotaxin inhibitors for potential application in fibrotic diseases, chronic inflammatory conditions, and cancer research . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. Proper storage conditions and handling in accordance with laboratory safety practices are recommended.

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

5-ethyl-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole

InChI

InChI=1S/C9H18N2/c1-3-11-5-8-4-10-6-9(8,2)7-11/h8,10H,3-7H2,1-2H3

InChI Key

FYZZPSKBMZDJPF-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2CNCC2(C1)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole can be achieved through several synthetic routes. One common method involves the cyclization of N-substituted pyrroles with appropriate reagents under specific conditions . Industrial production methods often utilize catalytic processes to enhance yield and efficiency. For instance, the use of iron (III) chloride as a catalyst in water allows for the synthesis of N-substituted pyrroles under mild conditions .

Chemical Reactions Analysis

2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding ketones or aldehydes, while reduction can yield amines or alcohols .

Comparison with Similar Compounds

2-Cyclopropyl-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole

  • Substituents : Cyclopropyl (C2), dimethyl (C3a and C6a).
  • Molecular Formula : C₁₁H₂₀N₂; Molecular Weight : 180.29 .

Pyrrolo[3,4-c]pyrrole Mannich Bases

  • Substituents : Aromatic/aliphatic groups at C5 (e.g., phenylpiperazine, methylsulfonylpiperazine) .
  • Key Differences : These derivatives exhibit enhanced anti-inflammatory activity due to COX-2 inhibition (IC₅₀ values lower than meloxicam). The absence of a Mannich base moiety in the target compound may limit its anti-inflammatory utility .

Key Observations :

  • Green synthesis using subcritical water reduces reaction times while maintaining high yields compared to acetone-based methods .
  • Cycloaddition routes (e.g., for quinoline derivatives) offer divergent functionalization but lack yield data in the evidence .

Anti-Inflammatory Activity

  • Mannich Bases : COX-2 selectivity (IC₅₀: 0.12–0.45 µM; COX-2/COX-1 ratio: 12–33), outperforming meloxicam .

Antimicrobial Activity

  • Octahydropyrrolo[3,4-c]pyrrole Derivatives : Moderate activity against Mycobacterium tuberculosis H37Rv and fungal strains (MIC: 16–64 µg/mL) .

Orexin Receptor Modulation

  • Disubstituted Derivatives : Effective orexin receptor antagonists for insomnia treatment; substituents (e.g., cyclopropyl vs. ethyl) influence receptor binding kinetics .

Physicochemical Properties

Property 2-Ethyl-3a-methyl Derivative 2-Cyclopropyl-3a,6a-dimethyl Derivative
Molecular Weight Not reported 180.29
Solubility Not reported Not reported
LogP (Predicted) Higher (due to ethyl group) Lower (cyclopropyl rigidity)

Notes:

  • The cyclopropyl derivative’s rigidity may reduce membrane permeability compared to the ethyl-substituted compound .
  • Lack of melting point and solubility data for both compounds limits pharmacokinetic analysis.

Biological Activity

2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole is a heterocyclic compound belonging to the octahydropyrrolo family, characterized by its unique bicyclic structure that includes a pyrrole ring fused to a saturated cyclohexane system. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in treating various diseases.

  • Molecular Formula : C₉H₁₈N₂
  • Molecular Weight : 154.25 g/mol
  • IUPAC Name : 5-ethyl-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
  • CAS Number : Not specified but can be found in databases for specific research applications.

Structural Characteristics

The compound features ethyl and methyl substituents that influence its reactivity and biological interactions. Its structural uniqueness allows it to exhibit various biological activities, making it a candidate for further pharmacological studies.

Antiviral and Anticancer Properties

Research indicates that derivatives of this compound exhibit significant antiviral and anticancer activities. For instance:

  • Antiviral Activity : Compounds related to this structure have shown effectiveness against viral infections. A study highlighted the antiviral potential of similar octahydropyrrolo compounds against HIV and other viral pathogens .
  • Anticancer Activity : Various derivatives have demonstrated cytotoxic effects on cancer cell lines. For example, compounds with similar structural motifs were tested for their ability to inhibit cell proliferation and induce apoptosis in cancer cells .

The mechanism of action of this compound involves interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to inhibition of key pathways involved in disease progression:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in viral replication or cancer cell survival .
  • Receptor Binding : Binding studies have shown that this compound can interact with various receptors, potentially modulating their activity .

Antimicrobial Activity

In addition to its antiviral and anticancer properties, this compound exhibits antimicrobial activity. Studies have reported its effectiveness against several bacterial strains and fungi:

CompoundMIC (µg/mL)Activity Type
This compound15.62 - 250Antibacterial
Octahydropyrrolo derivatives7.81 - 62.5Antimycobacterial

These findings suggest that the compound could be further explored for its potential use in treating infections .

Case Studies and Research Findings

  • Antiviral Efficacy : In a study focusing on the synthesis of octahydropyrrolo derivatives, researchers found that certain compounds exhibited significant antiviral activity against HIV. The mechanism was linked to their ability to inhibit viral entry into host cells .
  • Cytotoxic Studies : A series of synthesized pyrroles were evaluated for their antiproliferative effects against various cancer cell lines. The results indicated that some derivatives of octahydropyrrolo structures showed promising cytotoxicity comparable to established chemotherapeutics .
  • Antimicrobial Testing : A recent study assessed the antimicrobial properties of octahydropyrrolo derivatives against multiple strains of bacteria and fungi. The results demonstrated varying degrees of effectiveness, suggesting potential applications in treating infections resistant to conventional antibiotics .

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